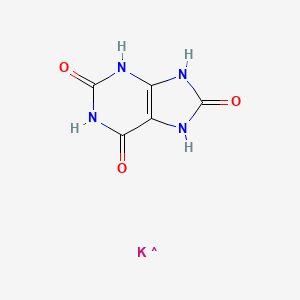
Methyl 6-(hydroxymethyl)-4-methylpicolinate
Overview
Description
Methyl 6-(hydroxymethyl)-4-methylpicolinate, also known as MHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and pharmacology. MHP is a derivative of pyridine and is often used as a building block for the synthesis of various drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(hydroxymethyl)-4-methylpicolinate is not fully understood. However, it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. Methyl 6-(hydroxymethyl)-4-methylpicolinate has also been shown to inhibit the activity of certain enzymes that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 6-(hydroxymethyl)-4-methylpicolinate has been shown to have various biochemical and physiological effects. It can induce DNA damage in cancer cells, leading to their death. Additionally, Methyl 6-(hydroxymethyl)-4-methylpicolinate can inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to their growth inhibition. Methyl 6-(hydroxymethyl)-4-methylpicolinate has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Methyl 6-(hydroxymethyl)-4-methylpicolinate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a high degree of purity, making it suitable for use in various assays and experiments. However, Methyl 6-(hydroxymethyl)-4-methylpicolinate has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Methyl 6-(hydroxymethyl)-4-methylpicolinate. One area of interest is the development of new drugs and pharmaceuticals based on Methyl 6-(hydroxymethyl)-4-methylpicolinate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 6-(hydroxymethyl)-4-methylpicolinate and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of Methyl 6-(hydroxymethyl)-4-methylpicolinate and improve its solubility in water for use in various experiments and assays.
Scientific Research Applications
Methyl 6-(hydroxymethyl)-4-methylpicolinate has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have anticancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, Methyl 6-(hydroxymethyl)-4-methylpicolinate has been shown to have antifungal and antibacterial properties and can be used to treat various infections.
properties
IUPAC Name |
methyl 6-(hydroxymethyl)-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(5-11)10-8(4-6)9(12)13-2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWXHNJUSVXLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205739 | |
| Record name | Methyl 6-(hydroxymethyl)-4-methyl-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(hydroxymethyl)-4-methylpicolinate | |
CAS RN |
69971-39-7 | |
| Record name | Methyl 6-(hydroxymethyl)-4-methyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69971-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-(hydroxymethyl)-4-methyl-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





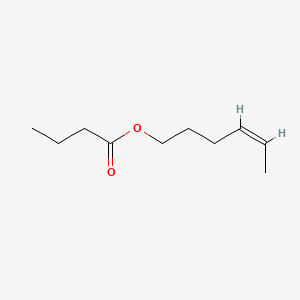


![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)

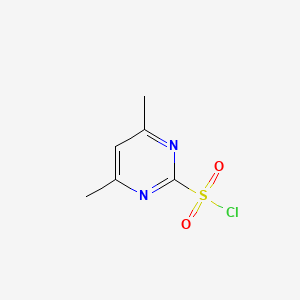
![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)
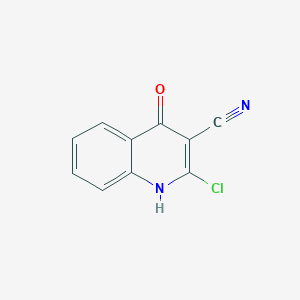

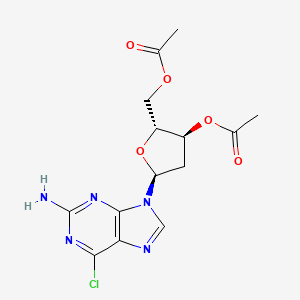
![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)
